molecular formula C10H16Cl2N2O2S B2724399 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride CAS No. 2253640-15-0

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride

Cat. No.: B2724399
CAS No.: 2253640-15-0
M. Wt: 299.21
InChI Key: WWGYGSWEUHSBRU-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole-based compound featuring a piperidine moiety substituted at the 3-position with a methylene linker to the thiazole ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)4-7-2-1-3-11-5-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYGSWEUHSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via condensation of ethyl chloroacetoacetate and thiourea under reflux in ethanol. Cyclization yields ethyl 2-methyl-1,3-thiazole-4-carboxylate , followed by hydrolysis to the free acid using NaOH (10% w/v) and subsequent HCl acidification.

Reaction Conditions :

  • Ethyl chloroacetoacetate (1 eq) , thiourea (1.2 eq), ethanol, reflux, 8 h.
  • Hydrolysis: NaOH (2.5 eq), reflux, 1 h; HCl (pH 3).
  • Yield : 78–85%.

Bromination of the 2-Methyl Group

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride converts the methyl group to bromomethyl.

Optimized Parameters :

  • NBS (1.1 eq) , AIBN (0.1 eq), CCl₄, 80°C, 12 h.
  • Yield : 65–72%.

Nucleophilic Substitution with Piperidine

The bromomethyl intermediate reacts with piperidine in dimethylformamide (DMF) using potassium carbonate as a base.

Procedure :

  • 2-Bromomethyl-1,3-thiazole-4-carboxylic acid (1 eq) , piperidine (3 eq), K₂CO₃ (2 eq), DMF, 60°C, 24 h.
  • Yield : 82–88%.

Dihydrochloride Salt Formation

Treatment with HCl gas in ethanol precipitates the dihydrochloride salt.

Crystallization :

  • Ethanol, HCl gas (2 eq), 0°C, 2 h.
  • Purity : ≥98% (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, thiazole-H), 3.76–3.81 (m, 2H, CH₂N), 3.12–3.20 (m, 3H, piperidine-H), 2.98 (t, 2H, J = 12.4 Hz), 1.65–1.82 (m, 4H, piperidine-CH₂).
  • ¹³C NMR : δ 172.1 (COOH), 163.8 (C-4 thiazole), 142.3 (C-2 thiazole), 54.2 (CH₂N), 46.1–48.3 (piperidine-C).

Infrared (IR) Spectroscopy

  • Peaks at 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (NH⁺), 1630 cm⁻¹ (C=N).

X-ray Diffraction (XRD)

  • Form A : Distinct peaks at 2θ = 10.2°, 15.7°, 20.4° confirm crystalline structure.

Industrial-Scale Considerations

Catalytic Efficiency

  • Grignard Reagents : Turbo Grignard (iPrMgCl·LiCl) enhances coupling efficiency at 70°C, reducing reaction time by 40%.
  • Pd/C Catalysis : Transfer hydrogenation with formaldehyde achieves 95% conversion in piperidine methylation.

Solvent Recovery

  • Ethanol and DMF are recycled via distillation (≥90% recovery).

Waste Management

  • MnO₂ from oxidation steps is filtered and repurposed in wastewater treatment.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Hantzsch-Bromination 65–72 97 High 120–150
Solid-Phase Synthesis 9–11 87 Low 450–600
Suzuki Coupling 55–60 95 Moderate 200–250

Data synthesized from Refs.

Challenges and Mitigation Strategies

Discoloration in Oxidation

High-temperature bromination (>80°C) induces yellowing due to radical byproducts. Mitigated by NBS/AIBN at 70°C.

Piperidine Quaternization

Excess piperidine (3 eq) prevents quaternary salt formation, ensuring >90% substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the thiazole ring or the carboxylic acid group, potentially yielding thiazolidine derivatives or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds related to thiazoles exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate the antimicrobial efficacy of synthesized compounds, revealing promising results for several derivatives .

Anticancer Potential

Thiazole derivatives are being investigated for their anticancer properties. Studies have indicated that certain thiazole-based compounds can inhibit tumor growth in prostate cancer and melanoma models. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown strong inhibitory activity against acetylcholinesterase and urease, which are critical targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. IC50 values for some derivatives indicate potent activity, suggesting their potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Mahatma Gandhi University evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation published in the Brazilian Journal of Pharmaceutical Sciences, a novel class of thiazole derivatives was synthesized and tested against various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

  • Structure : Piperidine is substituted at the 4-position (vs. 3-position in the target compound).
  • Molecular Formula : C₉H₁₄Cl₂N₂O₂S; Molecular Weight : 285.19 g/mol .
  • Key Differences : The positional isomerism of the piperidine substituent alters steric and electronic interactions with biological targets. Piperidin-4-yl derivatives may exhibit distinct binding affinities compared to 3-ylmethyl analogs.

2-(Piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride

  • Structure : The carboxylic acid group is at the 5-position of the thiazole ring (vs. 4-position).
  • CAS/Code : EN300-383887 .

Aromatic vs. Aliphatic Substituents

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid

  • Structure : A 4-methylphenyl group replaces the piperidinylmethyl moiety.
  • Key Differences : The aromatic substituent enhances lipophilicity but reduces solubility compared to the piperidine-containing target compound.

2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

  • Structure : Halogenated phenyl group (Cl and F substituents).
  • Molecular Weight : 257.67 g/mol; Purity : ≥95% .
  • Key Differences : Electronegative halogens increase metabolic stability and may enhance target selectivity but reduce solubility in polar solvents.

Alkyl and Heterocyclic Substituents

5-(Propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

  • Structure : Isopropyl and pyrrole substituents.
  • Molecular Weight : 255.3 g/mol; Purity : 95% .

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride

  • Structure: Aminoethyl substituent instead of piperidinylmethyl.
  • Applications : Used in peptide synthesis and as a biochemical building block .
  • Key Differences : The primary amine offers higher reactivity for conjugation but may reduce stability under physiological conditions.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Target Compound : The dihydrochloride salt improves solubility in aqueous media (e.g., water, PBS) compared to free-base analogs .
  • Aromatic Analogs : Halogenated or methylphenyl derivatives exhibit lower solubility but higher logP values, favoring blood-brain barrier penetration .

Biological Activity

2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride (CAS Number: 2253640-15-0) is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a piperidine moiety and a carboxylic acid group. Its molecular formula is C10H14N2O2SC_{10}H_{14}N_2O_2S with a molecular weight of 299.22 g/mol. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays.

The biological activity of 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these proteins, affecting various signaling pathways. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Antimicrobial Activity

Research indicates that 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.050

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly in inhibiting tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiazole derivatives found that 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics in an era of increasing antibiotic resistance .

Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines, the compound was shown to significantly reduce tumor volume in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Applications in Medicinal Chemistry

Due to its diverse biological activities, 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride is being explored as a pharmacophore in drug development. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anticancer Therapeutics : Developing novel treatments for various cancers.
  • Biological Research : Investigating interactions with specific enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the recommended purification methods for 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride?

  • Methodology : Use recrystallization with polar aprotic solvents (e.g., acetonitrile/water mixtures) to remove impurities. Confirm purity via HPLC (≥98% purity threshold) and characterize using NMR (e.g., ¹H/¹³C-NMR for structural validation of the piperidine-thiazole backbone) . For dihydrochloride salts, ensure stoichiometric equivalence via elemental analysis (C, H, N, Cl quantification) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to light (use amber glassware). For lab handling, wear nitrile gloves, goggles, and lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical evaluation .

Q. What synthetic routes are validated for preparing this compound?

  • Methodology : A multi-step approach is typical:

Step 1 : Couple piperidin-3-ylmethyl intermediates with thiazole-4-carboxylic acid precursors via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C for 5.5 h under inert atmosphere) .

Step 2 : Acidify with HCl (conc.) in water at 93–96°C for 17 h to form the dihydrochloride salt .

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via vacuum filtration.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Use quantum chemical calculations (DFT/B3LYP) to model transition states and identify energy barriers for key steps (e.g., piperidine-thiazole coupling). Pair with cheminformatics tools to screen solvent/catalyst combinations. Validate predictions experimentally via high-throughput microreactor trials (e.g., 20–100°C gradient testing) .

Q. What analytical techniques resolve contradictions in structural characterization data (e.g., conflicting NMR peaks)?

  • Methodology :

  • Scenario 1 : Overlapping proton signals in ¹H-NMR. Use 2D NMR (COSY, HSQC) to assign piperidine and thiazole protons .
  • Scenario 2 : Discrepancies in Cl⁻ counterion quantification. Perform ion chromatography (IC) with suppressed conductivity detection (eluent: 3.2 mM Na₂CO₃/1.0 mM NaHCO₃) .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How do pH and temperature affect the compound’s stability in aqueous buffers?

  • Methodology :

  • Experimental Design : Prepare 10 mM solutions in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0). Incubate at 25°C, 37°C, and 50°C for 24–72 h.
  • Analysis : Quantify degradation via LC-MS (ESI+ mode, m/z 292.2 [M+H]⁺). Plot degradation kinetics (Arrhenius equation) to model shelf-life .

Q. What strategies mitigate byproduct formation during the final HCl salt formation?

  • Methodology :

  • Cause : Excess HCl or rapid precipitation leads to amorphous salts.
  • Solution : Add HCl dropwise in ice-cold ethanol under vigorous stirring. Use anti-solvent crystallization (e.g., diethyl ether) to control crystal growth. Characterize polymorphs via PXRD .

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